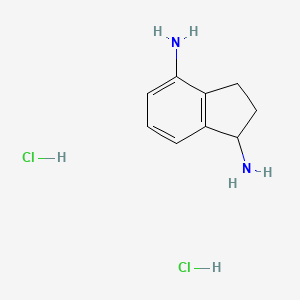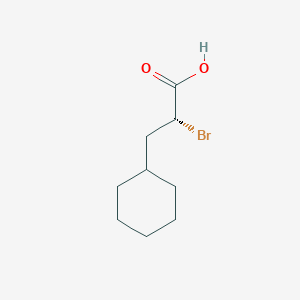
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination of 2-chloro-4-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying the effects of halogenated phenylacetic acids on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to specific targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylacetic acid
- 2-(2-Bromo-4,5-difluorophenyl)acetic acid
- 2-(2,4-Dibromophenyl)acetic acid
- 2-Chloro-6-fluorophenylacetic acid
Uniqueness
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-6-chloro-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
VWLMNAHKWNKETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


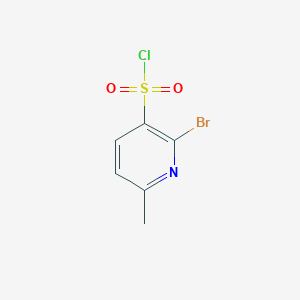

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

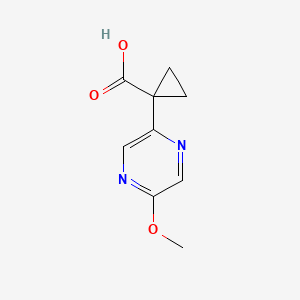
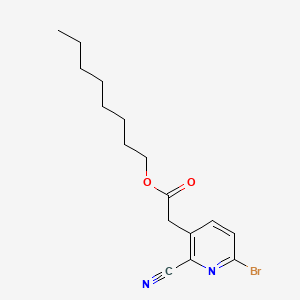

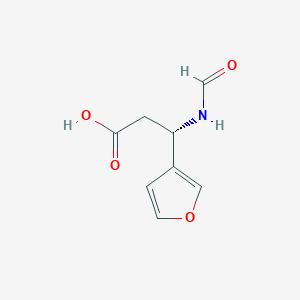
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
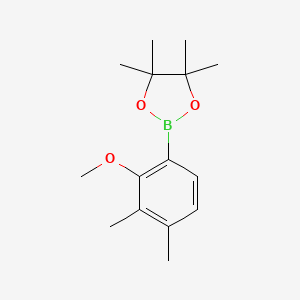
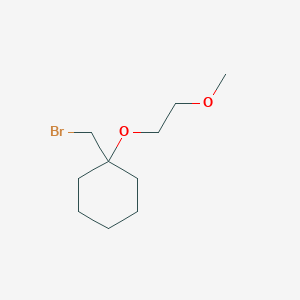
![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
